molecular formula C6H8O8 B1258521 Tetroquinone dihydrate CAS No. 5676-48-2

Tetroquinone dihydrate

Cat. No. B1258521
CAS RN: 5676-48-2
M. Wt: 208.12 g/mol
InChI Key: PTIMJXRLFTZAOV-UHFFFAOYSA-N
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Description

Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone, is an organic compound with the formula C6O2(OH)4 . Its molecular structure consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite positions . It is normally supplied as its hydrate .


Synthesis Analysis

The compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . It forms an adduct with 4,4′-bipyridine in a 2:3 ratio .


Molecular Structure Analysis

The molecular structure of Tetroquinone dihydrate consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite positions . The molecular weight is 172.0924 . The IUPAC Standard InChI is InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H .


Chemical Reactions Analysis

Tetroquinone dihydrate gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate C6O2(OH)4·2H2O . Like most phenols, it is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as C6H2O2−6 and C6O4−6 .


Physical And Chemical Properties Analysis

Tetroquinone dihydrate has a density of 2.6±0.1 g/cm3 . Its boiling point is 370.6±42.0 °C at 760 mmHg . It has a molar refractivity of 33.5±0.3 cm3 . The compound has 6 H bond acceptors and 4 H bond donors .

Scientific Research Applications

Tetroquinone Dihydrate: A Multifaceted Compound in Scientific Research

Tetroquinone dihydrate, with its chemical formula

C6O2(OH)4⋅2H2O C_6O_2(OH)_4 \cdot 2H_2O C6​O2​(OH)4​⋅2H2​O

, is a compound that exhibits a range of fascinating properties and applications in scientific research. Below, I’ve detailed several unique applications across different fields, each with its own dedicated section.

Synthesis of Organic Pigments

Tetroquinone dihydrate: serves as a precursor in the synthesis of organic pigments. The dark purple pigment produced from inositol by Chromohalobacter beijerinckii during the fermentation of salt beans is a notable example . This application is significant in the field of industrial dye production and textile coloring.

Development of Keratolytic Drugs

In the pharmaceutical industry, tetroquinone dihydrate has been identified as a potential keratolytic agent. Keratolytic drugs are used to treat skin conditions by softening and causing the desquamation of the cornified epithelium . This application is crucial for developing treatments for skin diseases such as warts and psoriasis.

Electrochemical Energy Storage

The unique electrochemical properties of tetroquinone dihydrate make it a candidate for use in energy storage systems. Its ability to form salts that can undergo redox reactions is particularly valuable in the development of organic batteries and supercapacitors.

Analytical Chemistry Reagent

Due to its reactivity, tetroquinone dihydrate can be used as a reagent in analytical chemistry to detect the presence of certain substances through colorimetric analysis. Its color-changing properties upon reaction make it a useful tool for qualitative and quantitative measurements.

Synthesis of Coordination Compounds

Tetroquinone dihydrate can form adducts with other compounds, such as 4,4′-bipyridine, in specific ratios. This property is exploited in the synthesis of coordination compounds, which have applications ranging from catalysis to materials science .

Safety and Hazards

Tetroquinone dihydrate may be harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound Like most phenols, thbq is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as c6h2o2− 6 and c6o4− 6 .

Mode of Action

It is known that thbq forms an adduct with 4,4′-bipyridine in a 2:3 ratio . This suggests that it may interact with its targets through the formation of adducts, which are complexes formed by the combination of two or more molecules.

Biochemical Pathways

It is known that the compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . This suggests that it may play a role in the metabolic pathways involving these compounds.

Pharmacokinetics

It is known that the compound is slightly soluble in cold water , which may influence its bioavailability and distribution within the body.

Result of Action

It is known that the compound gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate c6o2(oh)4·2h2o . This suggests that it may have a role in redox reactions and could potentially influence cellular redox status.

properties

IUPAC Name

2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIMJXRLFTZAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetroquinone dihydrate

CAS RN

5676-48-2
Record name Tetroquinone dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroxyquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETROQUINONE DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD12CXB48R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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